7-Bromo-8-fluoroquinazolin-4(3H)-one
Overview
Description
7-Bromo-8-fluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4BrFN2O and its molecular weight is 243.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Photoremovable Protecting Group in Biological Research
7-Bromo-8-fluoroquinazolin-4(3H)-one derivatives, like 8-Bromo-7-hydroxyquinoline (BHQ), have been studied for their use as photoremovable protecting groups. BHQ shows efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs in cell and tissue culture. This property is crucial for studying cell physiology and biological functions in real-time and living tissues (Zhu, Pavlos, Toscano, & Dore, 2006).
2. Role in Synthesis of Fluoroquinazolinones
The compound has been involved in the synthesis of fluoroquinazolinones. A study presents methods for synthesizing 5-and 7-fluoroquinazolin-4(1H)-ones, demonstrating the compound's role as an intermediate in creating these derivatives. Such methods are significant in the development of various pharmaceuticals and biochemical research (Layeva, Nosova, Lipunova, Trashakhova, & Charushin, 2007).
3. Antibacterial Activity
Derivatives of this compound, such as novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-ones, have been synthesized and evaluated for their antibacterial properties. Their crystal structures and molecular interactions have been analyzed, indicating potential applications in antibacterial drug development (Ouerghi et al., 2021).
4. Anticancer Properties
Some derivatives of this compound have been evaluated for potential anticancer properties. The study on 6-Aryl-2-Styrylquinazolin-4(3H)-Ones reveals their effectiveness against various cancer cell lines, showcasing the compound's relevance in cancer research (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
5. Role in Synthesis Methods
The compound has been used in various synthesis methods. For example, a study describes the preparation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its role as an intermediate in synthesizing small molecule anticancer drugs (Geesi et al., 2021).
Properties
IUPAC Name |
7-bromo-8-fluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRFNXOXMWZOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.